Gancaonin M

Übersicht

Beschreibung

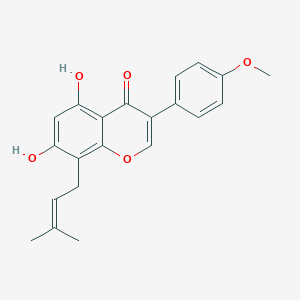

Molecular Structure Analysis

Gancaonin M has a complex molecular structure. It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its structure includes a benzopyranone core, which is common in flavonoids, and various functional groups .Physical And Chemical Properties Analysis

Gancaonin M has a density of 1.3±0.1 g/cm3, a boiling point of 560.7±50.0 °C at 760 mmHg, and a flash point of 199.5±23.6 °C . It has a molar refractivity of 98.0±0.3 cm3 and a polar surface area of 76 Å2 .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Gancaonin M, a prenylated isoflavone of Glycyrrhiza uralensis, demonstrates potential in treating acute pneumonia. It has shown efficacy in inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 cells. Additionally, it significantly reduces the expression of COX-2 and pro-inflammatory cytokines in LPS-induced A549 cells. These effects are attributed to the inactivation of the MAPK and NF-κB signaling pathways, suggesting Gancaonin M's role as a natural anti-inflammatory agent (Ko et al., 2021).

Phytochemical Composition

Studies have identified various prenylated flavonoids and dihydrostilbenes in Glycyrrhiza uralensis, including gancaonins Q, R, S, T, U, and V. These compounds were isolated and elucidated using spectroscopic methods, contributing to the understanding of the phytochemical composition of this plant. This research is crucial for understanding the range of compounds present in Glycyrrhiza uralensis and their potential applications (Fukai, Qing-hua, & Nomura, 1991).

Structural Analysis

The structures of gancaonins L, M, N, O, and P have been extensively studied, providing valuable insight into their chemical makeup. These studies involve detailed spectral analysis to understand the specific properties and potential applications of these compounds (Fukai, Qing‐Hua, Takayama, & Nomura, 1990).

Monoamine Oxidase Inhibition

Research on compounds from Cudrania tricuspidata, which include gancaonin A, shows concentration-dependent inhibition of monoamine oxidase (MAO) activity. This suggests potential applications in treating conditions affected by MAO, such as certain psychiatric or neurological disorders (Han et al., 2005).

Antimicrobial Activity

Gancaonin Q, among other flavonoids isolated from Dorstenia angusticornis, has demonstrated in vitro antimicrobial activity. This points to its potential application in treating infectious diseases caused by various microbial pathogens (Kuete et al., 2007).

Safety and Hazards

Zukünftige Richtungen

The potential applications and therapeutic benefits of Gancaonin M are still being explored. Current research suggests potential anti-inflammatory effects , but more studies are needed to confirm these findings and to explore other potential benefits. Future research may also focus on understanding the synthesis and chemical reactions of Gancaonin M to further expand its potential applications.

Wirkmechanismus

Gancaonin M is a prenylated isoflavone of Glycyrrhiza uralensis, commonly known as licorice . This compound has been used in traditional medicine and has shown potential in various therapeutic applications. This article will delve into the mechanism of action of Gancaonin M, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Gancaonin M primarily targets the NF-κB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation . Additionally, it has been suggested that Gancaonin M may also interact with the PI3K-Akt signaling pathway , which is involved in cell cycle regulation and apoptosis .

Mode of Action

Gancaonin M interacts with its targets by downregulating their activity . Specifically, it inhibits the production of NO and PGE2 in lipopolysaccharide (LPS)-induced cells and significantly reduces the expression of iNOS and COX-2 proteins . These proteins are key players in the inflammatory response, and their downregulation leads to a decrease in inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Gancaonin M is the NF-κB/MAPK pathway . By downregulating this pathway, Gancaonin M can reduce the inflammatory response . Additionally, it has been suggested that Gancaonin M may also affect the PI3K-Akt signaling pathway , which could further contribute to its anti-inflammatory effects .

Result of Action

The primary result of Gancaonin M’s action is a reduction in inflammation . It achieves this by downregulating the NF-κB/MAPK pathway and reducing the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6 . This leads to a decrease in the inflammatory response, making Gancaonin M a potential natural anti-inflammatory agent .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPIQXHEKZHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318202 | |

| Record name | Gancaonin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gancaonin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Gancaonin M | |

CAS RN |

129145-51-3 | |

| Record name | Gancaonin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129145-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gancaonin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gancaonin M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V2QU83B8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gancaonin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 141 °C | |

| Record name | Gancaonin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

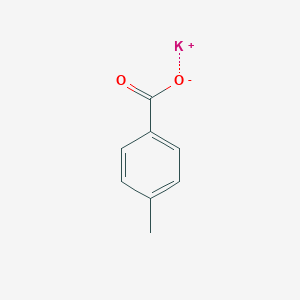

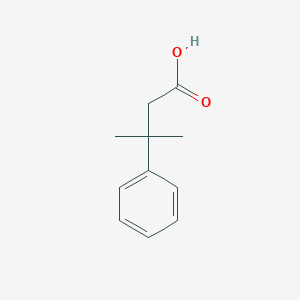

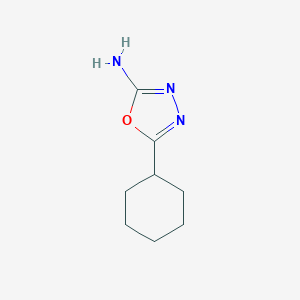

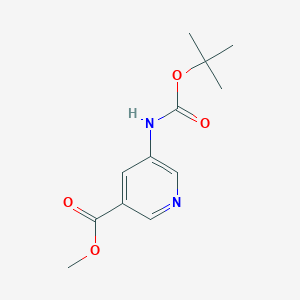

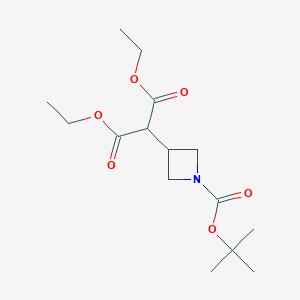

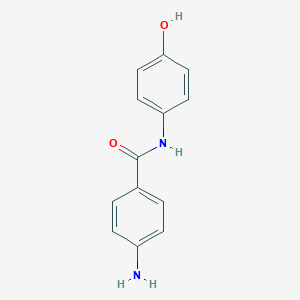

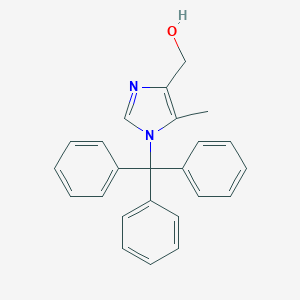

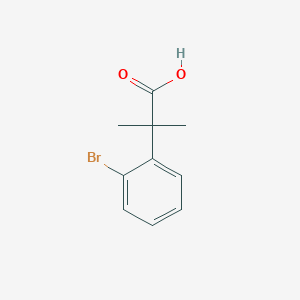

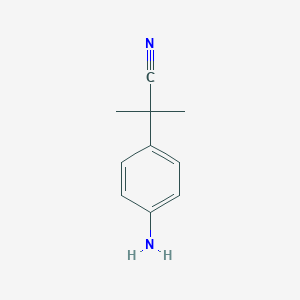

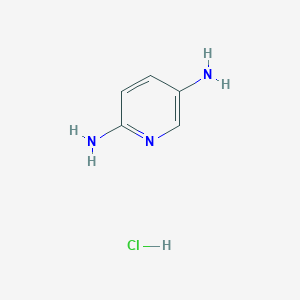

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Gancaonin M and where has it been found?

A1: Gancaonin M is a prenylated isoflavone, specifically 5,7-dihydroxy-6-C-prenyl-4'-methoxyisoflavone. It was identified in a study on the chemical constituents of the plant Hedysarum multijugum. [] This study marks the first time Gancaonin M has been isolated from this particular plant species. []

Q2: What are the structural characteristics of Gancaonin M?

A2: While the provided abstract doesn't detail the spectroscopic data for Gancaonin M, it mentions that the structure was confirmed by spectral analysis. [] To obtain the molecular formula, weight, and detailed spectroscopic information (NMR, IR, Mass spectrometry data), one would need to refer to the full research article which unfortunately is not accessible from the provided abstract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)